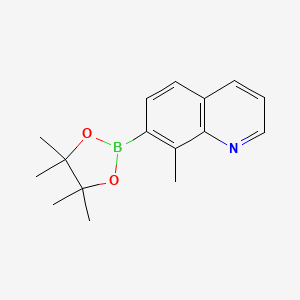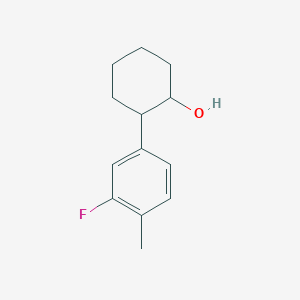
1-Pentanesulfonamide, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,2,3,3,4,4,5,5,5-Undecafluoro-N-methyl-pentane-1-sulfonamide is a fluorinated organic compound known for its unique chemical properties It is characterized by the presence of multiple fluorine atoms, which impart significant stability and resistance to chemical reactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,2,2,3,3,4,4,5,5,5-Undecafluoro-N-methyl-pentane-1-sulfonamide typically involves the fluorination of precursor compounds. The process often requires the use of strong fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The production process must ensure the purity and stability of the final product, which is achieved through rigorous purification and quality control measures.
Análisis De Reacciones Químicas
Types of Reactions: 1,1,2,2,3,3,4,4,5,5,5-Undecafluoro-N-methyl-pentane-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.
Oxidation and Reduction: Although the fluorinated structure is highly stable, specific conditions can induce oxidation or reduction reactions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkoxides, amines, and thiolates. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in suitable solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction can lead to different fluorinated derivatives.
Aplicaciones Científicas De Investigación
1,1,2,2,3,3,4,4,5,5,5-Undecafluoro-N-methyl-pentane-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound’s stability and resistance to metabolic degradation make it useful in biological studies, including enzyme inhibition and protein binding assays.
Medicine: Its potential as a drug candidate is being explored due to its unique chemical properties and ability to interact with biological targets.
Industry: The compound is used in the development of advanced materials, including fluorinated polymers and coatings, which benefit from its chemical resistance and stability.
Mecanismo De Acción
The mechanism of action of 1,1,2,2,3,3,4,4,5,5,5-Undecafluoro-N-methyl-pentane-1-sulfonamide involves its interaction with specific molecular targets. The fluorinated structure allows it to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound’s high electronegativity and stability contribute to its ability to modulate biological pathways, making it a valuable tool in biochemical research.
Comparación Con Compuestos Similares
- 1,1,1,2,2,3,3,4,5,5,5-Undecafluoro-4-(trifluoromethyl)pentane
- 1,1,1,2,2,3,4,4,5,5,5-Undecafluoro-3-(trifluoromethyl)pentane
- 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol
Comparison: 1,1,2,2,3,3,4,4,5,5,5-Undecafluoro-N-methyl-pentane-1-sulfonamide stands out due to its sulfonamide group, which imparts unique chemical properties compared to other fluorinated compounds. The presence of the sulfonamide group enhances its solubility in polar solvents and its ability to participate in specific chemical reactions, making it more versatile in various applications.
Propiedades
Número CAS |
68298-13-5 |
|---|---|
Fórmula molecular |
C5F11SO2NHCH3 C6H4F11NO2S |
Peso molecular |
363.15 g/mol |
Nombre IUPAC |
1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-methylpentane-1-sulfonamide |
InChI |
InChI=1S/C6H4F11NO2S/c1-18-21(19,20)6(16,17)4(11,12)2(7,8)3(9,10)5(13,14)15/h18H,1H3 |
Clave InChI |
BKKNDZBSSSAGIB-UHFFFAOYSA-N |
SMILES canónico |
CNS(=O)(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B15288123.png)


![(AlphaR)-2-Fluoro-Alpha-methyl[1,1'-biphenyl]-4-acetate (AlphaS)-Alpha-Methylbenzenemethanamine](/img/structure/B15288152.png)
![N-[4-chloro-3-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide](/img/structure/B15288156.png)






![(8S,10R,13S,16S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B15288206.png)

